Cas no 10273-74-2 (Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2))

Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2) structure
10273-74-2 structure
Productnaam:Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2)
CAS-nummer:10273-74-2
MF:C44H38P2
MW:628.720053195953
CID:167246
PubChem ID:494116

Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2) Chemische en fysische eigenschappen

Naam en identificatie

    • Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2)
    • triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium
    • 1,3-bis((triphenylphosphono)methyl)benzene bromide
    • 1,3-bis(bromomethyl)benzene bistriphenylphosphonium salt
    • 1,3-bis(triphenylphosphoniomethyl)benzene dibromide
    • 1,3-bis[(triphenylphosphonio)methyl]benzene dibromide
    • AC1LASA1
    • m-bis(triphenylphosphinomethyl)benzenedibromide
    • m-bis(triphenylphosphoniomethyl)benzene dibromide
    • NSC126612
    • Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane
    • (m-Phenylenedimethylene)bis[triphenylphosphoniumbromide] (6CI,7CI)
    • Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-,dibromide (9CI)
    • [1,3-Bis(triphenylphosphoniomethyl)benzene]dibromide
    • [1,3-Phenylenebis(methylene)]bis[triphenylphosphonium dibromide]
    • RARECHEM FH 1W 0055
    • P-XYLENE-BIS(TRIPHENYLPHOSPHONIUM BROMIDE)
    • P-XYLYLENEBIS(TRIPHENYLPHOSPHONIUM BROMIDE)
    • Phosphonium, (m-phenylenedimethylene)bis[triphenyl-,dibromide (8CI)
    • NSC 126612
    • p-Xylylenebis(triphenylphosphonium bromide),96%
    • 10273-74-2
    • (1,3-Bis(triphenylphosphoniomethyl)benzene)dibromide
    • UNII-VU5CH68Y87
    • VU5CH68Y87
    • 128243-44-7
    • triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium
    • 3HB42AL6AC
    • DTXSID70145472
    • 1,3-Bis(triphenylphosphoniomethyl)benzene
    • UNII-3HB42AL6AC
    • Phosphonium, (1,3-phenylenebis(methylene))bis(triphenyl-
    • Inchi: 1S/C44H38P2.2BrH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2
    • InChI-sleutel: HTHKLYJSULLEOY-UHFFFAOYSA-N
    • LACHT: C1C=CC([P+](C2C=CC=CC=2)(CC2=CC=CC(C[P+](C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)=C2)C2C=CC=CC=2)=CC=1

Berekende eigenschappen

  • Exacte massa: 786.08200
  • Monoisotopische massa: 628.245
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 10
  • Complexiteit: 699
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 2
  • XLogP3: 10.3
  • Topologisch pooloppervlak: 0A^2
  • Aantal tautomers: nothing

Experimentele eigenschappen

  • Kleur/vorm: Not available
  • Dichtheid: g/cm3
  • Smeltpunt: 300℃
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • PSA: 27.18000
  • LogboekP: 2.68280
  • Oplosbaarheid: Not available

Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2) Beveiligingsinformatie

  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: 26-37/39
  • Identificatie van gevaarlijk materiaal: Xi
  • Risicozinnen:R36/37/38

Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2) Productiemethode

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